molecular formula C17H15FO2 B3054425 (2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 6029-58-9

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3054425
CAS No.: 6029-58-9
M. Wt: 270.3 g/mol
InChI Key: LZQVJXFFBXSFMM-LFYBBSHMSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 4-ethoxyphenyl group (Ring A) and a 4-fluorophenyl group (Ring B). Chalcones are widely studied for their biological activities, including antiviral, antibacterial, and antifungal properties, which are influenced by substituents on the aromatic rings . The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, while the fluorine atom (–F) is electron-withdrawing, creating a conjugated system that modulates electronic properties and intermolecular interactions .

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQVJXFFBXSFMM-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417343
Record name ZINC05073254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6029-58-9
Record name ZINC05073254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing (2E)-3-(4-ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. This base-catalyzed reaction couples 4-fluorobenzaldehyde and 4′-ethoxyacetophenone under mild conditions.

Procedure :

  • Reactants : 4-Fluorobenzaldehyde (3 mmol) and 4′-ethoxyacetophenone (3 mmol) are dissolved in 95% ethanol (2.5 mL).
  • Base Addition : Aqueous NaOH (0.3 mL, 15 mM) is added dropwise at room temperature.
  • Stirring : The mixture is stirred for 45 minutes, forming a yellow precipitate.
  • Quenching : Cold distilled water (4 mL) is added, and the product is isolated via vacuum filtration.
  • Purification : Recrystallization using dichloromethane/hexane (4:1) yields colorless crystals (77% yield).

Key Parameters :

  • Solvent : Ethanol enhances solubility of aromatic reactants.
  • Base Strength : NaOH (15 mM) optimizes deprotonation of acetophenone’s α-carbon.
  • Temperature : Room temperature minimizes side reactions like Michael additions.

Ultrasound-Promoted Greener Synthesis

Ultrasound irradiation significantly accelerates reaction kinetics, achieving yields >85% while reducing solvent use.

Procedure :

  • Reactants : Equimolar 4-ethoxyacetophenone and 4-fluorobenzaldehyde.
  • Catalyst : Potassium phthalate (0.5 mL, 1 M) in ethanol (10 mL).
  • Sonication : The mixture is sonicated at 40 kHz for 20 minutes.
  • Workup : Precipitation with ice-cold water followed by filtration.

Advantages :

  • Reaction Time : 20 minutes vs. 45 minutes in traditional methods.
  • Eco-Friendly : Reduced solvent volume and energy consumption.

Aldol Condensation with Varied Bases

Alternative bases like KOH and NaOMe modify reaction pathways and yields.

Procedure :

  • Reactants : 4-Fluorobenzaldehyde (1 mmol) and 4-ethoxyacetophenone (1 mmol) in methanol (40 mL) and water (20 mL).
  • Base : KOH (20 g, 0.36 mol) is added, and the mixture is refluxed for 15 minutes.
  • Isolation : Precipitation upon cooling yields a crude product, purified via flash chromatography (35% yield).

Comparison of Bases :

Base Solvent Yield (%) Reaction Time
NaOH Ethanol 77 45 min
KOH Methanol/H2O 35 15 min
K-Phthalate Ethanol 85 20 min

Reaction Optimization

Solvent Effects

Ethanol outperforms methanol and aqueous mixtures due to better reactant solubility and stabilization of the enolate intermediate. Polar aprotic solvents like DMF are avoided to prevent aldol side reactions.

Temperature Control

  • Room Temperature : Prevents decomposition of the α,β-unsaturated ketone.
  • Reflux Conditions : Increase reaction rates but risk retro-aldol reactions.

Catalyst Screening

  • NaOH : Optimal for high yields (77%) and minimal byproducts.
  • Potassium Phthalate : Enhances green chemistry metrics but requires sonication.

Characterization and Structural Analysis

Spectroscopic Data

IR (ATR) :

  • $$ \nu $$(C=O): 1654 cm⁻¹
  • $$ \nu $$(C=C): 1602 cm⁻¹
  • $$ \nu $$(C-F): 1220 cm⁻¹

1H NMR (400 MHz, CDCl₃) :

  • Hα (vinyl): δ 7.82 (d, J = 15.6 Hz)
  • Hβ (vinyl): δ 7.62 (d, J = 15.6 Hz)
  • OCH₂CH₃: δ 1.45 (t, J = 7.0 Hz)

13C NMR :

  • C=O: δ 188.2
  • C-F: δ 164.1 (d, J = 250 Hz)

X-ray Crystallography

The title compound crystallizes in the orthorhombic space group Pca2₁, with four molecules per unit cell. Key structural features:

  • Planarity : Torsion angles between aryl rings and propenone unit: −1.2° (4-fluorophenyl) and 1.2° (4-ethoxyphenyl).
  • Packing : Stabilized by C—H···O/F hydrogen bonds, π–π stacking (centroid distance = 4.240 Å), and H–π interactions.

Applications and Biological Activity

While beyond preparation scope, preliminary studies indicate:

  • Insect Antifeedant Activity : EC₅₀ = 120 ppm against 4th instar Achoea janata larvae.
  • Antimicrobial Potential : Structural analogs show MIC values of 8–32 µg/mL against S. aureus and E. coli.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The biological activities of (2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system. This system can interact with various biological targets, including enzymes and receptors, through mechanisms such as Michael addition. The compound can inhibit or modulate the activity of specific enzymes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity
  • PAAPF [(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one acetamide]: Exhibits strong hydrogen bonding with SARS-CoV-2 Main protease (Mpro), comparable to natural inhibitors, due to the 4-fluorophenyl group enhancing binding affinity .
  • PAAPE [(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one acetamide]: Shows interaction with the SPIKE protein via at least one strong hydrogen bond, attributed to the ethoxy group’s steric and electronic effects .
Antibacterial Activity
  • (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Demonstrates activity against S.
  • Target Compound : Lacks a hydroxyl group but includes a more lipophilic ethoxy substituent, which may enhance membrane permeability but reduce polar interactions with bacterial targets compared to hydroxylated analogs .
Antifungal Activity
  • Compound 2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: Exhibits the lowest IC₅₀ (4.7 μM) against Trychophyton rubrum due to electronegative substituents (Br, F) enhancing target binding .
  • Target Compound : The 4-ethoxy group is less electronegative than bromine or iodine, suggesting lower antifungal potency compared to 2j, aligning with structure-activity relationship (SAR) trends .

Structural and Electronic Comparisons

Compound Ring A Substituent Ring B Substituent Key Property/Biological Effect Reference
Target Compound 4-Ethoxy 4-Fluoro Balanced lipophilicity; potential dual-target interactions
PAAPF Phenyl 4-Fluoro Strong Mpro inhibition via H-bonding
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl) 2-Hydroxy 4-Fluoro Antibacterial activity against S. aureus
Compound 2j 4-Bromo, 2-hydroxy, 5-iodo 4-Fluoro High antifungal potency (IC₅₀ = 4.7 μM)
(E)-1-(4’-aminophenyl)-3-(4-fluorophenyl) 4-Amino 4-Fluoro Antifungal (MIC = 0.07 µg/mL)
  • Electron-Donating vs. Fluorine (–F) on Ring B enhances electronegativity, improving interactions with residues in enzymatic pockets (e.g., ACE2 or Mpro) .
  • Steric Effects :

    • Bulkier substituents (e.g., ethoxy vs. methoxy) may hinder molecular packing, as seen in crystal structure analyses .

Key Research Findings and SAR Trends

Electronegativity and Potency : Substitutions with higher electronegativity (e.g., –F, –Br) on Ring B correlate with lower IC₅₀ values in antifungal and antiviral assays .

Dual Substituent Effects : Combining electron-donating (e.g., –OCH₂CH₃) and electron-withdrawing (–F) groups may balance target specificity and membrane permeability .

Biological Activity

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an α,β-unsaturated carbonyl system, which is pivotal for its interaction with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H15_{15}F O2_{2}
  • CAS Number : 6029-58-9

The compound exhibits a unique arrangement of substituents that influence its reactivity and biological interactions. The presence of the ethoxy and fluorine groups enhances its pharmacological potential by modulating electronic properties and steric factors.

Mechanisms of Biological Activity

The biological activities of this chalcone derivative are primarily attributed to its ability to interact with various enzymes and receptors. The α,β-unsaturated carbonyl group allows for Michael addition reactions with nucleophiles, leading to inhibition or modulation of enzyme activities. Key mechanisms include:

  • Antiproliferative Activity : Studies indicate that chalcones can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : Chalcones exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrated that this compound effectively inhibited the growth of hormone-dependent MCF7 breast cancer cells with IC50_{50} values below 10 µM. The mechanism involved apoptosis induction, characterized by decreased expression of cyclin D1 and CDK4, along with PARP cleavage .

Compound Cell Line IC50_{50} Mechanism
This compoundMCF7< 10 µMApoptosis induction

Antioxidant Activity

The antioxidant properties of this chalcone derivative were evaluated through various assays that measure free radical scavenging abilities. Results indicated a significant capacity to neutralize reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related conditions.

Anti-inflammatory Activity

In vivo studies have also explored the anti-inflammatory effects of this compound. The compound was shown to reduce inflammation markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • Study on Breast Cancer Cells : A detailed investigation into the antiproliferative effects on MCF7 cells revealed significant apoptosis induction and cell cycle arrest at the G2/M phase .
  • Oxidative Stress Model : In a model simulating oxidative stress, this compound demonstrated substantial protective effects against cellular damage caused by ROS .
  • Inflammation Model : In animal studies assessing inflammatory responses, treatment with this compound resulted in marked reductions in pro-inflammatory cytokines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

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